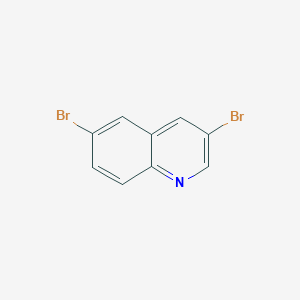

3,6-Dibromoquinoline

Description

Properties

IUPAC Name |

3,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLMMNPZLQGNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357019 | |

| Record name | 3,6-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69268-39-9 | |

| Record name | 3,6-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of 3,6-Dibromoquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3,6-Dibromoquinoline, a key building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and significant biological activities, including its emerging role as a potential anticancer and antifungal agent.

Chemical and Physical Data

3,6-Dibromoquinoline is a halogenated derivative of quinoline with the chemical formula C₉H₅Br₂N. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 69268-39-9 |

| Molecular Weight | 286.95 g/mol |

| Molecular Formula | C₉H₅Br₂N |

Synthesis and Reactivity

A selective synthetic methodology for 3,6-Dibromoquinoline has been developed starting from 6-bromoquinoline.[1] This method provides a reliable route to this important intermediate.

Experimental Protocol: Synthesis of 3,6-Dibromoquinoline

Materials:

-

6-Bromoquinoline

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromoquinoline in the anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,6-Dibromoquinoline.

3,6-Dibromoquinoline is a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl groups at the 3- and 6-positions.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dibromoquinoline

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3,6-Dibromoquinoline with an arylboronic acid.

Materials:

-

3,6-Dibromoquinoline

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

In a Schlenk flask, combine 3,6-Dibromoquinoline (1.0 equiv.), the arylboronic acid (1.1 to 2.2 equiv., depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv.).

-

Evacuate the flask and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Biological Activity and Mechanisms of Action

3,6-Dibromoquinoline has demonstrated significant potential in two key therapeutic areas: as an antifungal and an anticancer agent.

Antifungal Activity: Disruption of Metal Ion Homeostasis

Recent studies have identified a dibromoquinoline compound as a potent, broad-spectrum antifungal agent.[2][3] Its mechanism of action is unique and involves the targeting of metal ion homeostasis in fungi.[2][3] This disruption of essential metal ion balance leads to fungal cell death. Chemogenomic profiling has revealed that yeast deletion strains related to metal ion homeostasis are highly sensitive to this compound.[2] Supplementing the growth media with copper or iron ions can reverse this sensitivity, further confirming that the compound's antifungal effect is primarily exerted through the targeting of metal ion homeostasis.[3]

Anticancer Activity: Induction of Apoptosis and Signaling Pathway Modulation

Quinoline derivatives are recognized for their anticancer properties, and 3,6-dibromo-substituted quinolines have shown cytotoxic effects against various cancer cell lines.[4] The anticancer mechanism of quinoline-based compounds often involves the induction of apoptosis (programmed cell death) and interference with tumor-growth signaling pathways.[5]

One study on a novel quinoline derivative demonstrated its anticancer effect by downregulating Lumican, a protein implicated in tumorigenesis. This downregulation was associated with the modulation of signaling pathways, including the MAPK/ERK pathway.[6] The MAPK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6] The induction of apoptosis by quinoline derivatives can be mediated through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8]

Conclusion

3,6-Dibromoquinoline is a compound of significant interest with a well-defined chemical profile and established synthetic utility. Its demonstrated antifungal and potential anticancer activities, coupled with unique mechanisms of action, position it as a valuable lead compound for the development of novel therapeutics. Further research into its specific molecular targets and signaling pathway interactions will be crucial in fully elucidating its therapeutic potential.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

A Technical Guide to the Solubility of 3,6-Dibromoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6-Dibromoquinoline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility inferences drawn from synthetic and purification methodologies, alongside detailed experimental protocols for determining quantitative solubility. This guide aims to equip researchers with the necessary information and procedures to effectively utilize 3,6-Dibromoquinoline in various organic solvent systems.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that dictates its utility in chemical reactions, purification processes, and formulation development. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The structure of 3,6-Dibromoquinoline, featuring a quinoline core and two bromine substituents, suggests a degree of polarity, rendering it more soluble in organic solvents than in water.

Qualitative Solubility Profile

While specific quantitative data is scarce, an analysis of synthetic and purification procedures for closely related dibromoquinoline compounds allows for a qualitative assessment of 3,6-Dibromoquinoline's solubility. The solvents listed below are commonly used in reactions and purifications involving dibromoquinolines, indicating at least partial solubility.

| Organic Solvent | Chemical Class | Inferred Solubility | Rationale/Common Application |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Soluble | Used as a solvent in synthesis and for recrystallization of related compounds. |

| Dichloromethane (CH₂Cl₂) | Halogenated Hydrocarbon | Soluble | Frequently used for extraction of quinoline derivatives from aqueous solutions. |

| Ethyl Acetate (CH₃COOCH₂CH₃) | Ester | Soluble | A common eluent in column chromatography for the purification of bromoquinolines. |

| Hexane (C₆H₁₄) | Alkane | Sparingly Soluble | Often used as an anti-solvent or in combination with more polar solvents for recrystallization and chromatography. |

| Methanol (CH₃OH) | Alcohol | Soluble | Used in recrystallization processes for related compounds. |

| Diethyl Ether (CH₃CH₂OCH₂CH₃) | Ether | Soluble | Employed in the recrystallization of similar bromoquinoline derivatives. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Likely Soluble | A powerful polar aprotic solvent known to dissolve a wide range of organic compounds. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data for 3,6-Dibromoquinoline, the following experimental protocol, adapted from standard laboratory methods for quinoline derivatives, is recommended.

Materials and Equipment

-

3,6-Dibromoquinoline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,6-Dibromoquinoline to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

For a more complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 3,6-Dibromoquinoline.

-

A calibration curve should be prepared using standard solutions of 3,6-Dibromoquinoline of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Workflows

To aid in the understanding of the experimental and logical processes involved in solubility studies, the following diagrams are provided.

Caption: A streamlined workflow for the quantitative determination of solubility.

Caption: A logical decision tree for addressing solubility challenges in experimental work.

Spectroscopic Profile of 3,6-Dibromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dibromoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. The structural elucidation of such molecules is critical for ensuring purity, confirming identity, and understanding reactivity. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,6-dibromoquinoline, supported by detailed, generalized experimental protocols for data acquisition.

Molecular Structure

3,6-Dibromoquinoline consists of a quinoline core, which is a fused bicyclic system of benzene and pyridine, substituted with bromine atoms at the 3- and 6-positions.

-

Molecular Formula: C₉H₅Br₂N

-

Molecular Weight: 286.95 g/mol

Spectroscopic Data Summary

The following sections present the expected spectroscopic data for 3,6-dibromoquinoline. This data is predicted based on the analysis of structurally similar compounds, including various bromoquinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 3,6-dibromoquinoline is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine substituents.

Table 1: Predicted ¹H NMR Data for 3,6-Dibromoquinoline (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 | ~ 8.9 - 9.1 | d | ~ 2.0 |

| H-4 | ~ 8.2 - 8.4 | d | ~ 2.0 |

| H-5 | ~ 8.0 - 8.2 | d | ~ 9.0 |

| H-7 | ~ 7.8 - 8.0 | dd | ~ 9.0, 2.2 |

| H-8 | ~ 8.1 - 8.3 | d | ~ 2.2 |

¹³C NMR (Carbon-13) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms in the molecule. The carbons attached to bromine (C-3 and C-6) and those near the nitrogen atom will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for 3,6-Dibromoquinoline (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~ 151 - 153 |

| C-3 | ~ 120 - 122 |

| C-4 | ~ 138 - 140 |

| C-4a | ~ 147 - 149 |

| C-5 | ~ 130 - 132 |

| C-6 | ~ 122 - 124 |

| C-7 | ~ 133 - 135 |

| C-8 | ~ 129 - 131 |

| C-8a | ~ 127 - 129 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3,6-dibromoquinoline will be characterized by absorptions corresponding to the aromatic system and the carbon-bromine bonds.

Table 3: Predicted IR Absorption Data for 3,6-Dibromoquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Strong |

| ~ 1320 | C-N Stretch | Medium |

| 800 - 900 | C-H Out-of-plane Bending | Strong |

| 700 - 550 | C-Br Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Due to the presence of two bromine atoms, the mass spectrum of 3,6-dibromoquinoline will show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are in an approximate 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data for 3,6-Dibromoquinoline (Electron Ionization)

| m/z Value | Ion Fragment | Predicted Relative Abundance | Notes |

| 285 | [C₉H₅⁷⁹Br₂N]⁺• (M⁺•) | ~ 50% | Molecular ion with two ⁷⁹Br isotopes. |

| 287 | [C₉H₅⁷⁹Br⁸¹BrN]⁺• ([M+2]⁺•) | ~ 100% | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope. |

| 289 | [C₉H₅⁸¹Br₂N]⁺• ([M+4]⁺•) | ~ 50% | Molecular ion with two ⁸¹Br isotopes. |

| 206, 208 | [M - Br]⁺ | Variable | Fragment corresponding to the loss of one bromine atom. |

| 127 | [M - 2Br]⁺ | Variable | Fragment corresponding to the loss of both bromine atoms (quinoline cation). |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 3,6-dibromoquinoline.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the 3,6-dibromoquinoline sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-32 scans.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Data Acquisition (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans are typically required.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Place the sample in the spectrometer.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Introduce a small amount of the 3,6-dibromoquinoline sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Direct insertion probes can also be used.

-

-

Ionization:

-

Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a compound like 3,6-dibromoquinoline.

The Discovery and History of 3,6-Dibromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,6-Dibromoquinoline is a halogenated heterocyclic compound that has garnered interest in the scientific community as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.[1] Its structure, featuring bromine atoms at the 3 and 6 positions of the quinoline ring, imparts unique reactivity and biological activity.[1] This guide delves into the synthetic history, physicochemical properties, and the notable antifungal mechanism of this compound.

History and Discovery

While a definitive seminal publication marking the first discovery and synthesis of 3,6-Dibromoquinoline is not prominently cited in modern chemical literature, its preparation is rooted in the broader history of quinoline chemistry and halogenation reactions. The functionalization of the quinoline core has been a subject of extensive research for over a century, driven by the discovery of naturally occurring and synthetic quinoline-based compounds with significant biological activities.

Modern synthetic strategies often employ the bromination of quinoline precursors. One of the contemporary and effective methods for synthesizing brominated quinolines involves the dehydrogenation of brominated tetrahydroquinolines.[2][3][4] This approach allows for regioselective control of bromination on the saturated ring system before aromatization.

Physicochemical Properties

3,6-Dibromoquinoline is a solid at room temperature with the chemical formula C₉H₅Br₂N.[5] Its molecular structure and the presence of two bromine atoms contribute to its distinct physical and spectroscopic characteristics.

Table 1: Physicochemical Properties of 3,6-Dibromoquinoline

| Property | Value | Reference(s) |

| CAS Number | 69268-39-9 | [5][6][7] |

| Molecular Formula | C₉H₅Br₂N | [5][8] |

| Molecular Weight | 286.95 g/mol | [1][5][8] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [8] |

Table 2: Spectroscopic Data of 3,6-Dibromoquinoline

| Spectrum Type | Key Characteristics | Reference(s) |

| ¹H NMR (Predicted) | Aromatic protons will display distinct signals influenced by the electron-withdrawing bromine atoms. | [9] |

| ¹³C NMR (Predicted) | The spectrum will show nine distinct carbon signals, with the chemical shifts of carbons attached to bromine being significantly affected. | [9] |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br stretching. | [2] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). | [10] |

Experimental Protocols

The synthesis of 3,6-Dibromoquinoline can be achieved through various methods. A plausible and effective laboratory-scale synthesis involves the oxidative dehydrogenation of a suitable precursor, such as 6-bromo-1,2,3,4-tetrahydroquinoline.

Synthesis of 3,6-Dibromoquinoline via Dehydrogenation of 6-Bromo-1,2,3,4-tetrahydroquinoline

This protocol is based on general procedures for the dehydrogenation of tetrahydroquinolines.[11]

Materials:

-

6-Bromo-1,2,3,4-tetrahydroquinoline

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Stirring apparatus

-

Reaction flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a reaction flask, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in chloroform.

-

Slowly add N-Bromosuccinimide (approximately 2-3 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and should be controlled.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 3,6-Dibromoquinoline.

Experimental Workflow:

Biological Activity and Signaling Pathways

Recent studies have highlighted the potent antifungal activity of dibromoquinoline derivatives.[1][12] A notable mechanism of action is the disruption of fungal metal ion homeostasis, a pathway that is distinct from currently used antifungal agents.[1][12]

The antifungal activity of a dibromoquinoline compound has been shown to be mediated by its interference with the homeostasis of essential metal ions, specifically copper (Cu²⁺) and iron (Fe²⁺), within the fungal cell.[12][13] This disruption leads to a cascade of events that ultimately inhibit fungal growth and virulence.

Signaling Pathway: Disruption of Fungal Metal Ion Homeostasis

References

- 1. 3,6-Dibromoquinoline|CAS 69268-39-9|Supplier [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 69268-39-9 | MFCD00464317 | 3,6-Dibromoquinoline [aaronchem.com]

- 6. 69268-39-9 Cas No. | 3,6-Dibromoquinoline | Apollo [store.apolloscientific.co.uk]

- 7. 69268-39-9 3,6-Dibromo-quinoline [chemsigma.com]

- 8. 69268-39-9|3,6-Dibromoquinoline|BLD Pharm [bldpharm.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zinc and Iron Homeostasis: Target-Based Drug Screening as New Route for Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3,6-Dibromoquinoline starting materials

An In-depth Technical Guide to the Synthesis of 3,6-Dibromoquinoline

Introduction

3,6-Dibromoquinoline is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring bromine atoms at both the pyridine (C3) and benzene (C6) rings, makes it an excellent precursor for the development of more complex molecules through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] These subsequent derivatizations are crucial in the fields of medicinal chemistry and materials science, where substituted quinolines are investigated for their potential as therapeutic agents and functional materials.[1] This technical guide provides a detailed overview of synthetic strategies for obtaining 3,6-dibromoquinoline, focusing on the starting materials, experimental protocols, and reaction data.

Synthetic Strategies

The synthesis of 3,6-dibromoquinoline can be approached through several methods. The most common strategies involve the direct, regioselective bromination of a pre-formed quinoline core or the construction of the quinoline ring system from appropriately substituted precursors. This guide will focus on two prominent methods found in the literature: the selective bromination of 6-bromoquinoline and the Lewis acid-catalyzed bromination of quinoline.

Method 1: Selective Bromination of 6-Bromoquinoline

This approach is a highly regioselective method that introduces a second bromine atom at the C3 position of a 6-bromoquinoline starting material. This strategy leverages the existing substitution pattern to direct the next bromination.[2] The reaction proceeds via electrophilic aromatic substitution.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3,6-dibromoquinoline from 6-bromoquinoline.

Experimental Protocol

While the specific reaction conditions can be optimized, a representative protocol for the electrophilic bromination of a quinoline derivative is as follows:

-

Reaction Setup: To a solution of 6-bromoquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid, add the brominating agent (e.g., molecular bromine, Br₂, 1.1 eq) dropwise at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into an ice-water mixture and neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 3,6-dibromoquinoline.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 6-Bromoquinoline | [2] |

| Product | 3,6-Dibromoquinoline | [2] |

| Yield | High (Specific yield not detailed) | [2] |

| Purity | High, achieved post-purification | [1] |

Method 2: Lewis Acid-Catalyzed Bromination of Quinoline

This method involves the direct bromination of the parent quinoline heterocycle using a Lewis acid catalyst to enhance regioselectivity. The use of a catalyst like iron(III) chloride (FeCl₃) can promote the formation of the desired 3,6-disubstituted product.[1]

Synthetic Pathway Diagram

Caption: Catalytic bromination of quinoline to 3,6-dibromoquinoline.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve quinoline (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃) to the solution.

-

Reagent Addition: Slowly add molecular bromine (Br₂, >2.0 eq) to the stirred mixture. The reaction may be exothermic, and cooling may be necessary.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Method 1, involving neutralization, extraction, and chromatographic purification to isolate the 3,6-dibromoquinoline isomer from other potential brominated byproducts.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Quinoline | [1] |

| Catalyst | Iron(III) chloride (FeCl₃) | [1] |

| Product | 3,6-Dibromoquinoline | [1] |

| Reported Yield | 68% | [1] |

Conclusion

The synthesis of 3,6-dibromoquinoline is effectively achieved through targeted bromination strategies. The selective bromination of 6-bromoquinoline offers a highly regioselective route, capitalizing on the directing effects of the existing substituent. Alternatively, the Lewis acid-catalyzed bromination of unsubstituted quinoline provides a more direct, albeit potentially less selective, method for accessing the target molecule. The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability requirements. Both methods provide researchers and drug development professionals with viable pathways to this important synthetic intermediate.

References

Potential Biological Activities of 3,6-Dibromoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The introduction of halogen substituents, particularly bromine, onto the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of these molecules.[2] This technical guide focuses on the burgeoning field of 3,6-dibromoquinoline derivatives, exploring their potential as anticancer and antimicrobial agents. We will delve into their mechanisms of action, present quantitative data on their biological activities, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.

Anticancer Activity of 3,6-Dibromoquinoline Derivatives

Several studies have highlighted the potent antiproliferative effects of brominated quinoline derivatives against various cancer cell lines. The substitution pattern of bromine atoms on the quinoline core, along with the presence of other functional groups, plays a crucial role in determining their cytotoxic potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various 3,6-dibromoquinoline and related brominated quinoline derivatives against a panel of human cancer cell lines.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Glioma) | - | [3] |

| HeLa (Human Cervical Cancer) | - | [3] | ||

| HT29 (Human Colorectal Adenocarcinoma) | - | [3] | ||

| 2 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | [3] |

| HeLa (Human Cervical Cancer) | 26.4 | [3] | ||

| HT29 (Human Colorectal Adenocarcinoma) | 15.0 | [3] | ||

| 3 | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [3] |

| HeLa (Human Cervical Cancer) | 24.1 | [3] | ||

| HT29 (Human Colorectal Adenocarcinoma) | 26.2 | [3] |

Mechanism of Action: Topoisomerase I Inhibition

A prominent mechanism underlying the anticancer activity of certain quinoline derivatives is the inhibition of topoisomerase I (Top1).[3] Top1 is a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[4] Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6]

Antimicrobial and Antifungal Activity

Derivatives of 3,6-dibromoquinoline have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is often attributed to unique mechanisms that differ from conventional antibiotics.

Quantitative Data: In Vitro Antimicrobial and Antifungal Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative brominated quinoline derivatives against various bacterial and fungal strains.

| Compound ID | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 4 | Dibromoquinoline Derivative | Candida albicans | 0.5 | |

| Cryptococcus neoformans | 0.5 | |||

| Aspergillus fumigatus | 0.5 | |||

| 5 | Novel Quinoline-Sulfonamide Hybrid (QS3) | Escherichia coli | 128 | [7] |

| Enterococcus faecalis | 128 | [7] | ||

| Pseudomonas aeruginosa | 64 | [7] | ||

| Salmonella typhi | 512 | [7] |

Mechanism of Action: Disruption of Fungal Metal Ion Homeostasis

A novel antifungal mechanism proposed for some dibromoquinoline derivatives involves the disruption of fungal metal ion homeostasis.[8][9] Essential metal ions like iron, zinc, and copper are critical for various cellular processes in fungi, including enzyme function and virulence. By interfering with the uptake, storage, or utilization of these metal ions, these compounds can induce fungal cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. Topoisomerase I Requirement for Death Receptor-induced Apoptotic Nuclear Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

Commercial Suppliers and Technical Guide for High-Purity 3,6-Dibromoquinoline

For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity 3,6-Dibromoquinoline is crucial for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of commercial suppliers, synthesis, and purification protocols, and explores the biological activities of this versatile quinoline derivative.

Commercial Availability of 3,6-Dibromoquinoline

A number of chemical suppliers offer 3,6-Dibromoquinoline, with varying purity levels, quantities, and pricing. Below is a comparative summary of prominent commercial sources.

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Benchchem | 69268-39-9 | Not Specified | Custom | Inquiry |

| BLD Pharm | 69268-39-9 | Not Specified | Custom | Inquiry |

| Apollo Scientific | 69268-39-9 | 98% | 100mg, 250mg, 1g | £15.00, £29.00, £112.00 |

| Simson Pharma Limited | 69268-39-9 | High Purity | Inquiry | Inquiry |

| Dana Bioscience | Not Specified | Not Specified | 1g | $150.00 USD |

Synthesis and Purification of High-Purity 3,6-Dibromoquinoline

The synthesis of 3,6-Dibromoquinoline can be achieved through various methods, with the oxidative dehydrogenation of a tetrahydroquinoline precursor being a common and effective approach.[1]

Experimental Protocol: Synthesis via Oxidative Dehydrogenation

This protocol details the synthesis of 3,6-Dibromoquinoline from 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

Materials:

-

6,8-dibromo-1,2,3,4-tetrahydroquinoline

-

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous benzene

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline in anhydrous benzene.

-

Addition of Oxidizing Agent: To the stirred solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 36 hours under an inert atmosphere (e.g., argon).[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove any solid byproducts.

-

Extraction: The filtrate is then concentrated under reduced pressure using a rotary evaporator. The resulting residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,6-Dibromoquinoline.

Experimental Protocol: Purification by Column Chromatography and Recrystallization

To achieve high purity, the crude product is subjected to purification by silica gel column chromatography followed by recrystallization.

Materials:

-

Crude 3,6-Dibromoquinoline

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Glass chromatography column

-

Standard laboratory glassware for filtration

-

Rotary evaporator

Procedure:

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude 3,6-Dibromoquinoline in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a mixture of ethyl acetate and hexane (e.g., a 1:9 ratio of EtOAc:hexane).[1]

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

-

Recrystallization: For further purification, dissolve the product from the column chromatography in a minimal amount of a suitable hot solvent mixture (e.g., hexane/EtOAc) and allow it to cool slowly to induce crystallization.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A synthetic yield of approximately 60-70% after recrystallization can be expected.[1]

Biological Activity and Potential Signaling Pathway Involvement

Recent studies have highlighted the potential of dibromoquinoline compounds as potent antifungal agents. One such compound, referred to as 4b in a study, exhibited broad-spectrum antifungal activity against clinically relevant species like Candida, Cryptococcus, and Aspergillus at low concentrations.[2] The mechanism of action is believed to involve the disruption of metal ion homeostasis.[1]

The interference with metal ion homeostasis is a unique mechanism that can affect various cellular processes. While the precise signaling cascade is still under investigation, it is plausible that the disruption of metal ion balance could impact downstream signaling pathways, such as the MAP kinase pathway, which is known to be involved in fungal cell wall integrity and stress responses.[2]

Caption: Proposed mechanism of antifungal action for 3,6-Dibromoquinoline.

The logical workflow for the synthesis and purification of 3,6-Dibromoquinoline is a sequential process that ensures the final product's high purity, which is essential for its application in drug development and other research areas.

Caption: Synthesis and purification workflow for 3,6-Dibromoquinoline.

References

In-Depth Technical Guide: Safety and Handling of 3,6-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,6-Dibromoquinoline (CAS No. 69268-39-9). The information is compiled from various safety data sheets and chemical databases to ensure a high standard of safety in the laboratory and research environment.

Chemical and Physical Properties

3,6-Dibromoquinoline is a heterocyclic organic compound that serves as a versatile building block in organic synthesis.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [1] |

| CAS Number | 69268-39-9 | [1] |

| Appearance | Not explicitly stated, likely a solid. | |

| Flash Point | > 112 °C / > 233.6 °F | [2] |

| Solubility | No specific data available. | |

| log Pow | 3.03 (for 3-Bromoquinoline) | [2] |

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |

GHS Pictograms:

Signal Word: Warning

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for ensuring safety when working with 3,6-Dibromoquinoline are crucial. The following protocols are derived from standard safety data sheets.

Personal Protective Equipment (PPE)

A detailed list of required PPE is provided in the table below.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator or work in a chemical fume hood. |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Call a poison control center or physician immediately.[2] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see section 3.1).

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

Fire-Fighting Measures

| Aspect | Protocol |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2] |

| Unsuitable Extinguishing Media | No information available.[2] |

| Specific Hazards | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

| Aspect | Guidelines |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[2] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] |

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of 3,6-Dibromoquinoline from procurement to disposal.

Caption: Logical workflow for the safe handling of 3,6-Dibromoquinoline.

References

Theoretical Investigations of 3,6-Dibromoquinoline: A Computational Guide for Researchers

For immediate release.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3,6-dibromoquinoline. While specific experimental and theoretical research on this particular isomer is limited, this document outlines a robust framework for its computational analysis based on established studies of related halogenated quinolines. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of novel quinoline derivatives.

Introduction to 3,6-Dibromoquinoline

3,6-Dibromoquinoline is a halogenated heterocyclic aromatic compound.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[2] Halogenation of the quinoline ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, through mechanisms such as halogen bonding.[3] Theoretical studies are crucial for understanding these effects at a molecular level, guiding synthetic efforts, and predicting the potential of new derivatives as therapeutic agents or materials. This guide will detail the computational workflows for characterizing the structural, electronic, and spectroscopic properties of 3,6-dibromoquinoline.

Physicochemical and Structural Properties

While extensive experimental data for 3,6-dibromoquinoline is not available, its basic properties can be sourced from chemical databases. A key aspect of a theoretical study is to compute these properties and compare them with known data for validation of the computational model.

Predicted Physicochemical Properties

The following table summarizes the basic physicochemical properties of 3,6-dibromoquinoline.

| Property | Value | Source |

| CAS Number | 69268-39-9 | [4] |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [1][5] |

| IUPAC Name | 3,6-dibromoquinoline | [1] |

| SMILES | C1=CC2=C(C=C1Br)N=CC(=C2)Br | [5] |

| InChI Key | CYLMMNPZLQGNEW-UHFFFAOYSA-N |

Theoretical Structural Analysis

A fundamental step in the theoretical study of a molecule is the determination of its optimized geometry. For 3,6-dibromoquinoline, this would involve calculating bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography of closely related compounds, such as 6,8-dibromoquinoline, to benchmark the accuracy of the computational method.[6]

Table 2: Comparison of Theoretical and Experimental Bond Lengths (Å) and Angles (°) for a Dibromoquinoline System (using 6,8-dibromoquinoline as a proxy for methodology validation)

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) for 6,8-dibromoquinoline[6] |

| C-Br Bond Length | Predicted Value | 1.877 - 1.909 |

| C-N Bond Length | Predicted Value | 1.332 - 1.358 |

| C-C Bond Length (Aromatic) | Predicted Value | 1.368 - 1.425 |

| C-N-C Angle | Predicted Value | Not explicitly stated |

| Dihedral Angle between rings | Predicted Value | 1.5 (3)° |

Note: The "Predicted Value" entries would be filled upon performing the DFT calculations as described in the protocols below.

Computational Methodology

A standard workflow for the theoretical investigation of a molecule like 3,6-dibromoquinoline involves several key computational steps. Density Functional Theory (DFT) is a powerful and widely used method for such studies.[7]

Geometry Optimization

The first step is to find the lowest energy structure of the molecule. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7]

-

Basis Set: A basis set like 6-311++G(d,p) is often used for organic molecules to provide a good balance between accuracy and computational cost.[8]

-

Procedure: a. Construct the initial 3D structure of 3,6-dibromoquinoline using a molecular builder. b. Perform an initial optimization with a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting geometry. c. Refine the geometry using the selected DFT method and basis set. The optimization is complete when the forces on the atoms and the energy change between successive steps are close to zero.

-

Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.[8]

Caption: Workflow for obtaining the optimized molecular geometry.

Electronic Structure Analysis

Once the geometry is optimized, the electronic properties of 3,6-dibromoquinoline can be investigated. This includes analyzing the frontier molecular orbitals (HOMO and LUMO) and generating a molecular electrostatic potential (MEP) map.

-

HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites of chemical reactions.[9]

Table 3: Predicted Electronic Properties of 3,6-Dibromoquinoline

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | Calculated Value | Electron-donating ability |

| E(LUMO) | Calculated Value | Electron-accepting ability |

| Energy Gap (ΔE) | Calculated Value | Chemical reactivity, stability |

| Dipole Moment | Calculated Value | Polarity of the molecule |

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structural confirmation.

Experimental Protocol: Spectroscopic Data Calculation

-

Software: Gaussian, ORCA, etc.

-

Method: DFT (e.g., B3LYP) with an appropriate basis set.

-

Protocols:

-

IR Spectroscopy: Vibrational frequencies are calculated from the optimized geometry. The resulting frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

-

NMR Spectroscopy: Magnetic shielding tensors are calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Chemical shifts are then predicted by referencing the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS).[9]

-

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the absorption wavelengths in the UV-visible spectrum.[7]

-

Caption: Interrelation of computational chemistry analyses.

Potential Applications in Drug Development

Theoretical studies of 3,6-dibromoquinoline can provide significant insights for drug discovery. The bromine atoms may participate in halogen bonding with biological targets, enhancing binding affinity.[3] Furthermore, the amino group in related compounds is known to influence biological activity.[10]

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of 3,6-dibromoquinoline within the active site of a target protein. This is a crucial step in structure-based drug design.

Experimental Protocol: Molecular Docking

-

Software: AutoDock, Schrödinger Maestro, or similar.

-

Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Use the DFT-optimized structure of 3,6-dibromoquinoline as the ligand.

-

Docking: a. Define the binding site on the protein. b. Run the docking algorithm to generate multiple binding poses of the ligand.

-

Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable interactions and estimate the binding affinity.

Conclusion

While direct experimental and theoretical data on 3,6-dibromoquinoline are sparse, this guide outlines a comprehensive computational framework for its in-depth characterization. By employing DFT and molecular modeling techniques, researchers can predict its structural, electronic, and spectroscopic properties, as well as its potential for biological activity. These theoretical insights are invaluable for guiding future experimental work and accelerating the discovery and development of novel quinoline-based compounds for a variety of applications.

References

- 1. 3,6-Dibromoquinoline|CAS 69268-39-9|Supplier [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 69268-39-9|3,6-Dibromoquinoline|BLD Pharm [bldpharm.com]

- 5. 2,6-Dibromoquinoline | C9H5Br2N | CID 20305154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]

- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Suzuki-Miyaura Cross-Coupling with 3,6-Dibromoquinoline

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[1][2] This reaction has become indispensable in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[2][3] The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize it at specific positions is of great interest in drug development.[2] 3,6-Dibromoquinoline serves as a valuable building block, offering two reactive sites for diversification. The differential reactivity of the bromine atoms at the C3 and C6 positions allows for potential selective and sequential functionalization, enabling the synthesis of a diverse library of novel quinoline derivatives. These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 3,6-dibromoquinoline, including detailed protocols and reaction optimization strategies.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[4] The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3,6-dibromoquinoline, forming a Pd(II) complex.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond, regenerating the Pd(0) catalyst which re-enters the cycle.[1][2]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. While specific data for 3,6-dibromoquinoline is limited, the following tables summarize reported conditions for the coupling of the closely related 3-bromoquinoline, which serve as an excellent starting point for optimization.

Table 1: Summary of Optimized Conditions for Suzuki-Miyaura Coupling of 3-Bromoquinoline

| Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [2] |

| Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [2] |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | DBU | THF/H₂O (5:1) | 110 | 0.17 | 82 |[3][5] |

Table 2: Influence of Different Bases on Suzuki-Miyaura Coupling Yield Reaction Model: Aryl Halide + Phenylboronic Acid, Pd Catalyst, in EtOH/H₂O.

| Entry | Base | Yield (%) | Ref |

|---|---|---|---|

| 1 | Na₂CO₃ | 98 | [6] |

| 2 | K₂CO₃ | - | [6] |

| 3 | K₃PO₄ | - | [6] |

| 4 | NaOH | - | [6] |

| 5 | KOH | - | [6] |

| 6 | NaOAc | - | [6] |

| 7 | TEA | - | [6] |

| 8 | Cs₂CO₃ | Superior (qualitative) | [7] |

| 9 | DBU | Lower Yields (qualitative) |[7] |

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[8]

Protocol 1: General Procedure for Selective Monosubstitution

This protocol uses milder conditions which may favor selective coupling at the more reactive C6 position due to reduced steric hindrance compared to the C3 position.[8]

Materials:

-

3,6-Dibromoquinoline (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)[2]

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)[2]

-

Degassed 1,4-Dioxane and Water (4:1 v/v)[2]

Procedure:

-

To a Schlenk flask, add 3,6-dibromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2][8]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.[2]

-

Dilute the mixture with ethyl acetate and water, then separate the organic layer.[2]

-

Extract the aqueous layer with ethyl acetate (3x).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Disubstitution

This protocol employs a greater excess of the boronic acid and potentially higher temperatures to drive the reaction to completion at both the C3 and C6 positions.

Materials:

-

3,6-Dibromoquinoline (1.0 equiv)

-

Arylboronic acid (2.5-3.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 equiv)[8]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (4.0-6.0 equiv)[8]

-

Degassed Toluene and Water (4:1 v/v)[8]

Procedure:

-

To a reaction vessel, add 3,6-dibromoquinoline, the arylboronic acid, Pd(PPh₃)₄, and the base.[8]

-

Seal the vessel, then evacuate and backfill with an inert gas three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.[8]

-

Monitor the reaction for the disappearance of starting material and monosubstituted intermediates.

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizations: Workflow and Logic

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[2] Temperature and reaction time can also be optimized. Bulky, electron-rich phosphine ligands can sometimes improve reactivity for challenging substrates.[4]

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue.[3] Using boronic esters (e.g., pinacol esters) can improve stability.[1][3] Running the reaction under anhydrous conditions or carefully controlling the amount of water may also be beneficial.

-

Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction mixture is not properly degassed.[1] Ensuring a strictly inert atmosphere is crucial.

-

Selectivity: To achieve selective monosubstitution at the C6 position, use a slight excess (1.1 equiv) of the boronic acid and milder conditions. For disubstitution, a larger excess of the boronic acid ( > 2.2 equiv) and more forcing conditions are required.

By leveraging the provided protocols and understanding the key reaction parameters, researchers can effectively utilize the Suzuki-Miyaura cross-coupling to synthesize a wide range of novel 3,6-disubstituted quinoline derivatives for applications in drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Sonogashira Coupling of 3,6-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Sonogashira coupling of 3,6-dibromoquinoline with terminal alkynes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of alkynyl-substituted quinolines, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below address both selective mono-alkynylation and subsequent di-alkynylation, offering a versatile methodology for the functionalization of the quinoline core.

The successful execution of the Sonogashira coupling is contingent on several factors, including the choice of catalyst, base, solvent, and reaction temperature. The relative reactivity of the bromine atoms at the 3- and 6-positions of the quinoline ring allows for a degree of selectivity in the coupling reaction. Generally, the halogen substituent on the pyridine ring (C-3) may exhibit different reactivity compared to the one on the benzene ring (C-6), enabling a stepwise functionalization strategy.

Experimental Protocols

Protocol 1: Mono-Sonogashira Coupling of 3,6-Dibromoquinoline

This protocol is designed for the selective mono-alkynylation of 3,6-dibromoquinoline. The reaction conditions can be optimized to favor substitution at one of the bromine positions.

Materials:

-

3,6-Dibromoquinoline

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Phosphine ligand (e.g., Triphenylphosphine (PPh₃))

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 3,6-dibromoquinoline (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous, degassed solvent to the flask.

-

Add the phosphine ligand (if not using a pre-formed catalyst complex) and the base.

-

Add the terminal alkyne (1.0-1.2 equiv.) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Di-Sonogashira Coupling of 3,6-Dibromoquinoline

This protocol is for the exhaustive di-alkynylation of 3,6-dibromoquinoline.

Materials:

-

3,6-Dibromoquinoline

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Phosphine ligand (e.g., Triphenylphosphine (PPh₃))

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Add the terminal alkyne (2.2-2.5 equiv.) dropwise via syringe.

-

Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) to facilitate the second coupling.

-

Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.

-

Follow the workup and purification steps as described in Protocol 1 to isolate the 3,6-dialkynylquinoline.

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of bromoquinolines and related dihaloheterocycles, which can serve as a starting point for the optimization of the reaction with 3,6-dibromoquinoline.

Table 1: Reaction Conditions for Mono-Sonogashira Coupling of Bromoquinolines

| Entry | Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromo-2-aryl-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | THF | 80 | 12 | 42-88[1] |

| 2 | 3-Bromoisothiazolo[4,3-b]pyridine | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | RT | 16 | 67[2] |

Table 2: Reaction Conditions for Di-Sonogashira Coupling of Dihaloheterocycles

| Entry | Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3,6-Dibromoisothiazolo[4,3-b]pyridine | Ethynylbenzene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | RT | 16 | 81[2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of 3,6-dibromoquinoline.

Caption: General workflow for the Sonogashira coupling of 3,6-dibromoquinoline.

Catalytic Cycle

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and materials science. Functionalization of the quinoline core, particularly through the introduction of amino groups, is a critical strategy for modulating biological activity and material properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods.[1][2]